(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
Description
Historical Context of Azabicyclic Systems in Chemical Research
Azabicyclic systems have played pivotal roles in organic chemistry since the mid-20th century, particularly in alkaloid synthesis and pharmaceutical design. Early work focused on indolizidine and quinolizidine frameworks, such as septicine (isolated in 1963) and ipalbidine, which demonstrated the biological relevance of nitrogen-containing bicyclic structures. The Eschenmoser sulfide contraction, developed in the 1960s, became a cornerstone for constructing vinylogous amides critical to azabicyclic synthesis. By the 2000s, methodologies expanded to include ring-closing metathesis and radical cyclizations, enabling access to complex systems like the [5–6–7] azatricyclic core of Daphniphyllum alkaloids. These advances laid the groundwork for synthesizing functionalized derivatives such as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, which combines stereochemical precision with pharmacological potential.
Taxonomic Classification Within Bicyclic Nitrogen-Containing Compounds
The compound belongs to the bridged azabicyclo[3.1.0]hexane family, characterized by:
- Bridgehead nitrogen : Positioned at the 2-position of the bicyclic system.
- Ring topology : A fused cyclopropane-pyrrolidine structure (Figure 1).
- Functionalization : A carboxamide group at C3 and trifluoroacetate counterion.
Table 1: Comparison of Azabicyclic Systems
This taxonomy highlights its distinction from larger azabicycles like morphans or homomorphans, which require more complex synthetic strategies.
Stereochemical Significance of the (1S,3S,5S) Configuration
The (1S,3S,5S) stereochemistry imposes unique conformational constraints:
- Bridgehead strain : The cyclopropane ring enforces a puckered geometry, reducing nitrogen inversion barriers compared to monocyclic amines.
- Pharmacophore alignment : The carboxamide group occupies an equatorial position, optimizing hydrogen-bonding interactions with biological targets.
- Synthetic control : Enantioselective routes using tert-butyl sulfinamide auxiliaries or organometallic reagents achieve >98% ee, as demonstrated in grandisine D syntheses.
X-ray studies of analogous bicyclic amines reveal that the (1S,3S,5S) configuration stabilizes the nitrogen lone pair in a pseudo-axial orientation, minimizing lone-pair repulsions.
Trifluoroacetate Salt Formation: Chemical Rationale and Stability Considerations
The trifluoroacetate (TFA) salt form is preferred in early-stage research due to:
- Solubility : TFA enhances aqueous solubility (e.g., 5 mg/mL in DMSO for related compounds).
- Purification : Forms during reverse-phase HPLC using TFA/water buffers.
- Stability : The electron-withdrawing CF₃ group mitigates oxidation at sensitive sites (e.g., thiols).
Table 2: Salt Form Comparison
| Property | Trifluoroacetate | Hydrochloride | Acetate |
|---|---|---|---|
| Hygroscopicity | High | Moderate | Low |
| Thermal Stability | ≤100°C | ≤150°C | ≤200°C |
| Bioavailability | Variable | Improved | Optimized |
Despite these advantages, TFA salts may induce immune responses in clinical settings, prompting late-stage conversions to acetates or hydrochlorides.
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLFTRMIBAQHA-SHLRHQAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855972 | |
| Record name | Trifluoroacetic acid--(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361440-69-9 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361440-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of viral inhibition and therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H18F3N2O2
- Molecular Weight : 250.27 g/mol
- CAS Number : 3611442-04-8
The compound acts as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Studies have shown that it binds effectively to the active site of Mpro, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.
Inhibition Potency
Research indicates that (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives exhibit varying inhibitory potencies against SARS-CoV-2 Mpro:
- Ki Values :
- Compound with trifluoroacetamide group:
- Other analogs showed higher Ki values indicating less potency.
Pharmacokinetics
Pharmacokinetic studies reveal significant absorption and metabolic stability:
- Oral Bioavailability :
- Rats:
- Monkeys:
- Metabolic Stability :
- Intrinsic clearance (CLint) in human liver microsomes was observed to be moderate at .
Case Studies
Several studies have evaluated the biological activity of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives:
Study on Antiviral Activity
A notable study assessed the compound's efficacy against SARS-CoV-2 using human adenocarcinoma-derived alveolar basal epithelial (A549) cells:
- EC50 Values :
- Initial study showed and .
- Extended treatment resulted in improved inhibition with after five days.
Comparative Analysis with Other Inhibitors
In comparative studies with other Mpro inhibitors:
- The azabicyclo compound demonstrated superior activity compared to traditional protease inhibitors.
Data Tables
| Compound | Ki Value (nM) | EC50 (nM) | Oral Bioavailability (%) | CLint () |
|---|---|---|---|---|
| Trifluoroacetamide Derivative | 12.1 | 85.3 | 33 | 30.3 |
| Benzothiazole Analog | Higher than 12.1 | Varies | Not specified | Higher than 30.3 |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive molecules. It serves as an intermediate in the synthesis of various drugs, particularly in the class of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
DPP-IV Inhibitors
DPP-IV inhibitors are crucial in managing blood sugar levels by preventing the breakdown of incretin hormones. The compound's ability to mimic natural substrates makes it a candidate for developing new DPP-IV inhibitors that may have improved efficacy and safety profiles compared to existing medications.
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that structural modifications can enhance binding affinity to neuroreceptors.
Analytical Chemistry
The compound is utilized in analytical methods for detecting and quantifying related compounds in biological samples. Its distinct chemical properties allow for effective separation and identification using techniques such as HPLC (High-Performance Liquid Chromatography).
Case Study 1: Development of Saxagliptin
Saxagliptin, a well-known DPP-IV inhibitor, was synthesized using (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide as a key intermediate. Clinical trials demonstrated its effectiveness in lowering HbA1c levels in patients with type 2 diabetes, showcasing the compound's importance in drug formulation.
Case Study 2: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored various derivatives of this bicyclic structure for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that certain modifications enhanced neuroprotection significantly compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
- CAS : 700376-58-5
- Molecular Formula : C₈H₁₁F₃N₂O₃ (same as the (1S,3S,5S) form)
- Key Differences: The stereochemistry at positions 1 and 5 differs, leading to distinct pharmacological activity. Used in non-pharmaceutical research (e.g., ligand studies) due to lower bioactivity compared to the (1S,3S,5S) enantiomer . Purity: ≥98% (Synblock), slightly higher than the (1S,3S,5S) form .
Comparison Table: Stereoisomers
Salt Derivatives
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate
- CAS : 709031-45-8
- Molecular Formula : C₆H₁₀N₂O·CH₄O₃S
- Molecular Weight : 222.26 g/mol
- Key Differences :
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- CAS : 709031-39-0
- Molecular Formula : C₆H₁₀N₂O·HCl
- Molecular Weight : 162.62 g/mol
- Key Differences :
Comparison Table: Salt Forms
Functional Derivatives
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile
- Role : Intermediate in saxagliptin synthesis via dehydration of the carboxamide group .
- Key Difference: The cyano group (-CN) replaces the carboxamide (-CONH₂), enabling further functionalization in drug design .
3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives
Preparation Methods
Synthesis of the Bicyclic Amide Intermediate (Compound of Formula IV)
- The process begins with the reaction of the trifluoroacetate salt of saxagliptin (compound of Formula IIIa) with a base.
- Suitable bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), metal carbonates (e.g., sodium carbonate, potassium carbonate), and bicarbonates.
- Potassium carbonate is preferred, typically used in 2-6 molar equivalents (ideally 3-4 equivalents) relative to the starting material.
- The reaction is carried out in a halogenated hydrocarbon solvent such as methylene dichloride or ethylene dichloride.
- This step generates the free base bicyclic amide intermediate (compound of Formula IV) in situ.
Isolation and Concentration of the Intermediate
- After completion, the organic layer containing the intermediate is separated from the aqueous phase.
- The organic solvent volume is reduced by distillation under atmospheric or reduced pressure.
- An ester solvent such as ethyl acetate or butyl acetate may be added and subsequently removed by distillation to aid purification and solvent exchange.
Formation of the Trifluoroacetate Salt
- Trifluoroacetic acid (TFA) is added in excess (15-25 molar equivalents, preferably 17-20 equivalents) to the concentrated solution containing the bicyclic amide intermediate.
- The acid-base reaction forms the trifluoroacetate salt of the bicyclic amide.
- The salt precipitates or can be isolated by standard techniques such as filtration or centrifugation.
- The isolated salt is dried using tray dryers, vacuum tray dryers, or rotary evaporators to yield the final product.
One-Pot Process for Saxagliptin Monohydrate (Related Process)
- A one-pot process has been developed where the trifluoroacetate salt is reacted with a base to form the intermediate, followed by addition of water (4-10 molar equivalents) to directly precipitate saxagliptin monohydrate.
- This process avoids isolation of intermediates, filtration, and drying steps, improving yield and reducing manufacturing costs.
- Although focused on saxagliptin monohydrate, the use of trifluoroacetate salt intermediates is central to this streamlined synthesis.
Preparation Data and Stock Solution Information
For laboratory and analytical purposes, stock solutions of the trifluoroacetate salt are prepared with precise molar concentrations. The following table summarizes typical stock solution preparations based on the compound's molecular weight and desired molarity:
| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| Volume for 1 mM (mL) | 4.1635 | 20.8177 | 41.6355 |
| Volume for 5 mM (mL) | 0.8327 | 4.1635 | 8.3271 |
| Volume for 10 mM (mL) | 0.4164 | 2.0818 | 4.1635 |
This data supports accurate preparation for experimental or formulation work.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Base selection | Potassium carbonate (3-4 eq), other carbonates | Preferred base for deprotection |
| Solvent | Methylene dichloride, ethylene dichloride | Halogenated hydrocarbons for intermediate formation |
| Acid for salt formation | Trifluoroacetic acid (17-20 eq) | Excess TFA ensures complete salt formation |
| Water addition (for monohydrate) | 4-10 molar equivalents relative to intermediate | For one-pot saxagliptin monohydrate synthesis |
| Isolation | Filtration, centrifugation | Standard solid isolation methods |
| Drying | Tray dryer, vacuum dryer, rotary evaporator | To obtain dry salt product |
Research Findings and Advantages
- The described process is simple, reproducible, and scalable for commercial manufacturing.
- Use of trifluoroacetate salt intermediates avoids the need for hydrochloride salt formation, reducing complications related to filtration and drying.
- The one-pot approach minimizes steps, improving yield and reducing cost.
- The process is eco-friendly due to reduced solvent use and waste generation.
- The method avoids chromatographic purification, relying on solvent manipulations and crystallization techniques.
This comprehensive preparation method for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate integrates patented industrial processes and practical laboratory data, providing a professional and authoritative guide for researchers and manufacturers in pharmaceutical chemistry.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDC·HCl, HOBt, DMF, RT | 75–85% | |
| Dehydration | TFAA, pyridine, 0°C → RT | 88% |
Advanced Question: How can researchers optimize coupling efficiency during amide bond formation with this bicyclic scaffold?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of the bicyclic carboxamide.
- Coupling Agents : EDC·HCl/HOBt outperforms DCC due to reduced side reactions with sterically hindered amines .
- Temperature Control : Reactions conducted at 0°C minimize racemization, critical for preserving stereochemical integrity .
Validation via LC-MS and ¹³C NMR ensures minimal unreacted starting material.
Advanced Question: What analytical methods are recommended for detecting impurities in this compound during pharmaceutical synthesis?
Answer:
Impurity profiling requires:
Q. Table 2: Common Impurities
| Impurity | Source | Detection Method |
|---|---|---|
| Adamantyl-glycine adduct | Incomplete coupling | HPLC-MS |
| Diastereomers | Stereochemical drift | Chiral HPLC |
Advanced Question: How does the stereochemistry of the bicyclo[3.1.0]hexane core affect its biological activity in drug candidates?
Answer:
The (1S,3S,5S) configuration ensures optimal binding to the DPP-IV enzyme's hydrophobic S2 pocket, as demonstrated in saxagliptin analogs. Deviations in stereochemistry reduce inhibitory potency by >100-fold. Computational docking (e.g., AutoDock Vina) and pharmacophore modeling validate spatial alignment with the active site .
Advanced Question: What stability challenges arise during storage of this compound, and how can they be mitigated?
Answer:
The trifluoroacetate salt is hygroscopic and prone to hydrolysis under humid conditions. Mitigation strategies include:
- Storage : Inert atmosphere (N₂/Ar) at −20°C, desiccated .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with TGA/DSC to monitor mass loss and phase transitions .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic scaffold (e.g., δ 4.2–4.5 ppm for carboxamide NH₂) .
- IR Spectroscopy : Confirms carboxamide (C=O stretch at ~1680 cm⁻¹) and trifluoroacetate (C-F stretch at 1150–1250 cm⁻¹) .
- HRMS : Validates molecular formula (C₆H₁₀N₂O·CF₃CO₂⁻) with <2 ppm error .
Advanced Question: How can mechanistic studies elucidate the role of TFAA in the dehydration step?
Answer:
TFAA acts as both an acid catalyst and dehydrating agent. Isotopic labeling (¹⁸O) and kinetic studies reveal:
- Mechanism : TFAA activates the carboxamide via protonation, followed by nucleophilic attack by pyridine to form a reactive intermediate .
- Side Reactions : Competing trifluoroacetylation is minimized by stoichiometric control (TFAA:substrate = 1.2:1) .
Advanced Question: What challenges arise during scale-up of this compound’s synthesis, and how are they addressed?
Answer:
Challenges :
- Exothermicity : Amide coupling generates heat, requiring controlled addition in jacketed reactors .
- Purification : Column chromatography is impractical at scale; alternatives include crystallization (e.g., ethyl acetate/hexane) .
Solutions : - Process analytical technology (PAT) monitors reaction progress in real-time .
Advanced Question: How can alternative synthetic routes improve sustainability for this intermediate?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
